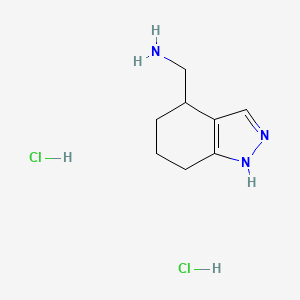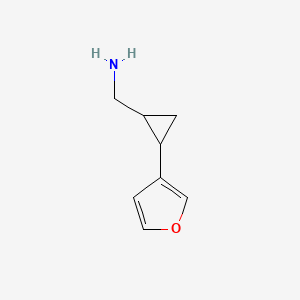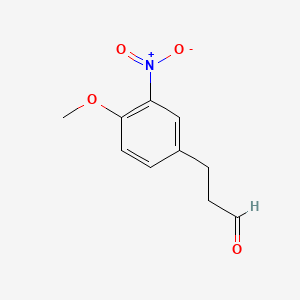
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol . It is a clear, pale yellow liquid known for its high purity and versatility in advanced research and synthesis projects . This compound is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride are used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 2-(3-aminophenoxy)ethane-1-sulfonyl chloride.
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the para position.
2-(2-Nitrophenoxy)ethane-1-sulfonyl chloride: Similar structure but with the nitro group at the ortho position.
Uniqueness
2-(3-Nitrophenoxy)ethane-1-sulfonyl chloride is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group affects the electronic distribution in the molecule, making it distinct from its ortho and para counterparts.
Propiedades
Fórmula molecular |
C8H8ClNO5S |
|---|---|
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
2-(3-nitrophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO5S/c9-16(13,14)5-4-15-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 |
Clave InChI |
VTSZVBYFLRPESK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCS(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)

![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)





![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)


